Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
2-Hydroxyestrone sulfate, also known as 2Hen-3S or catecholestrogen sulfate, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 2-Hydroxyestrone sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone sulfate has been found in human hepatic , liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone sulfate is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1240-04-6
VCID:
VC20933294
InChI:
InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1
SMILES:
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Molecular Formula:
C18H21KO5S
Molecular Weight:
388.5 g/mol
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
CAS No.: 1240-04-6
Cat. No.: VC20933294
Molecular Formula: C18H21KO5S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxyestrone sulfate, also known as 2Hen-3S or catecholestrogen sulfate, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 2-Hydroxyestrone sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestrone sulfate has been found in human hepatic , liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestrone sulfate is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 1240-04-6 |
| Molecular Formula | C18H21KO5S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
| Standard InChI | InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |
| Standard InChI Key | CUQHOFAEIPGLBH-ZFINNJDLSA-M |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
| SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator